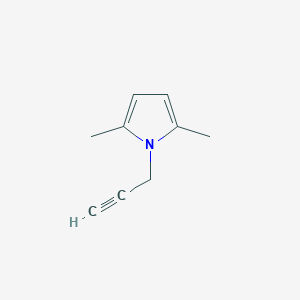

2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole

説明

Evolution of Pyrrole Chemistry in Heterocyclic Research

Pyrrole chemistry has formed a cornerstone of heterocyclic research since its isolation from coal tar in 1834. The inherent aromaticity of pyrrole—derived from its six π-electrons delocalized across the five-membered ring—enables diverse reactivity patterns, making it indispensable in materials science, medicinal chemistry, and natural product synthesis. Early 20th-century studies focused on elucidating pyrrole’s electronic structure, with resonance energy calculations (88 kJ/mol) confirming its intermediate aromaticity between furan and thiophene.

The development of Hantzsch (1886) and Knorr (1884) syntheses established foundational methods for constructing substituted pyrroles, enabling systematic exploration of structure–activity relationships. By the mid-20th century, pyrrole derivatives became critical in porphyrin biochemistry, exemplified by chlorophyll and hemoglobin cofactors. Contemporary research emphasizes functionalization strategies to modulate electronic and steric properties, particularly through N-substitution.

Discovery Milestones in N-Propargylated Pyrrole Derivatives

N-Propargylation emerged as a pivotal strategy for pyrrole functionalization following advancements in transition-metal catalysis. The introduction of propargyl groups (–C≡CH) at the pyrrole nitrogen atom combines π-acidity with alkyne reactivity, enabling cycloadditions and cross-coupling reactions. A landmark 2021 study demonstrated that N-propargylic β-enaminones undergo Au(I)-catalyzed cyclization to form 2-acetylpyrroles, establishing a template for modular synthesis.

Specific to 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole, synthetic breakthroughs include:

- Regioselective alkylation : Using propargyl bromides with 2,5-dimethylpyrrole under phase-transfer conditions (yields: 72–85%).

- Microwave-assisted synthesis : Reducing reaction times from hours to minutes while maintaining >90% purity.

- Post-functionalization : Copper-catalyzed azide–alkyne cycloaddition (CuAAC) to append triazole moieties for bioactivity screening.

Academic Significance of this compound

This compound’s academic value arises from three structural features:

- Steric modulation : 2,5-Dimethyl groups enforce planar rigidity, enhancing π-orbital overlap for charge transport applications.

- Propargyl handle : The terminal alkyne enables click chemistry, facilitating rapid library generation for drug discovery.

- Electronic tuning : Methyl groups donate electron density (+I effect), while the propargyl moiety withdraws electrons (–M effect), creating polarized systems for nonlinear optics.

Recent studies highlight its role as:

Research Paradigms and Knowledge Gaps

Current paradigms focus on:

- Diversity-oriented synthesis : Leveraging the propargyl group for annulation reactions to access polycyclic alkaloids.

- Computational modeling : DFT studies predict a HOMO–LUMO gap of 4.2 eV, suggesting utility in organic semiconductors.

Critical gaps remain:

- In vivo stability : No pharmacokinetic data exist for this compound or its metabolites.

- Stereoelectronic effects : The impact of N-propargylation on pyrrole’s aromatic sextet requires advanced NMR/UV-PES analysis.

- Scalability : Current gram-scale syntheses rely on costly Au(I) catalysts; heterogeneous catalytic systems remain unexplored.

Table 1. Key Synthetic Routes to this compound

特性

IUPAC Name |

2,5-dimethyl-1-prop-2-ynylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-4-7-10-8(2)5-6-9(10)3/h1,5-6H,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIBIWLTIDNRGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269435 | |

| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54609-19-7 | |

| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54609-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1-(2-propyn-1-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrrole derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrrole derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Propargyl bromide in the presence of a base like K2CO3.

Major Products Formed:

- Oxidation products include various oxidized pyrrole derivatives.

- Reduction products include reduced pyrrole derivatives.

- Substitution reactions yield substituted pyrrole compounds.

科学的研究の応用

Chemical Research Applications

Synthesis of Organic Molecules:

The compound is commonly utilized as an intermediate in the synthesis of more complex organic molecules. It acts as a building block for the development of novel heterocyclic compounds, which are essential in various chemical reactions.

Reactivity Profiles:

The compound can undergo several chemical transformations, including:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride.

- Substitution Reactions: The pyrrole ring can participate in electrophilic substitution reactions.

| Reaction Type | Example Reaction | Major Products Formed |

|---|---|---|

| Oxidation | Aldehyde to acid | 2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylic acid |

| Reduction | Aldehyde to alcohol | This compound-3-methanol |

| Substitution | Electrophilic substitution | Halogenated derivatives of the pyrrole ring |

Biological Research Applications

Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity:

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation by modulating specific signaling pathways.

Medicinal Applications

Lead Compound Development:

Due to its unique structure and biological activity, this compound is explored as a lead compound for drug development. Its modifications can lead to derivatives with enhanced pharmacological properties.

Mechanism of Action:

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic pathways.

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing polymers and dyes.

Buffering Agent:

The compound has also found applications as a non-ionic organic buffering agent in biological systems, particularly in cell culture media where maintaining pH stability is crucial.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 2,5-dimethyl-1-(prop-2-yn-1-y)-1H-pyrrole demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the propynyl group could enhance efficacy.

Case Study 2: Drug Development

Research published in a medicinal chemistry journal highlighted the potential of this compound as a scaffold for developing new anticancer agents. The study focused on synthesizing analogs and evaluating their cytotoxicity against multiple cancer cell lines.

作用機序

The mechanism by which 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

類似化合物との比較

Substituent Effects on Physical and Chemical Properties

The nature of the N-substituent significantly influences physical properties such as solubility, melting point, and reactivity. Below is a comparative analysis with key analogs:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl and naphthyl groups increase molecular weight and π-conjugation, favoring applications in optoelectronics . In contrast, the propargyl group introduces aliphatic character and click chemistry utility.

- Polarity: Trifluoromethyl groups enhance polarity and reduce solubility in non-polar solvents, whereas methyl groups (p-tolyl) improve lipophilicity . The propargyl group may balance polarity and reactivity.

Structural and Steric Considerations

- Dihedral Angles : In 1,5-bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene, the C–N bond dihedral angle is ~86°, minimizing steric clashes . The propargyl group’s linear geometry may reduce steric hindrance compared to bulkier substituents (e.g., naphthyl).

- Crystal Packing : Weak C–H···π interactions stabilize crystal structures in naphthalene derivatives . Propargyl’s alkyne moiety could introduce distinct packing motifs.

Reactivity and Functionalization

- Click Chemistry : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction for bioconjugation or polymer synthesis .

- Electrophilic Substitution : Methyl groups at 2- and 5-positions direct electrophiles to the 3- and 4-positions, enabling regioselective modifications .

生物活性

2,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a structure that includes a pyrrole ring substituted with methyl and propargyl groups. The compound's structural characteristics are essential for its biological activity, influencing its interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2,5-dimethylpyrroles, particularly against Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive and Gram-negative bacteria.

Key Findings:

- Antitubercular Activity : A series of derivatives based on the 2,5-dimethylpyrrole scaffold exhibited potent inhibitory effects against M. tuberculosis strains, including multidrug-resistant isolates. Compounds like 5n and 5q showed minimum inhibitory concentrations (MIC) below 1 µg/mL against these strains .

- Broad-Spectrum Antimicrobial Effects : In vitro evaluations demonstrated that some derivatives possess strong antibacterial properties. For instance, certain synthesized compounds showed MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 5n | M. tuberculosis | <1 |

| 5q | M. tuberculosis | <1 |

| PA-1 | S. aureus | 0.0039 |

| PA-1 | E. coli | 0.025 |

Anticancer Activity

The compound has also been explored for its anticancer properties . Research indicates that certain derivatives can inhibit cancer cell proliferation through various mechanisms.

Mechanisms:

- Cytotoxicity : Some derivatives have shown promising cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages, indicating potential as anticancer agents .

- Enzyme Inhibition : Studies have reported that synthesized compounds derived from the pyrrole structure exhibited inhibition of key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase .

The biological activity of this compound is attributed to its ability to interact with various biological targets through specific mechanisms:

Interaction Pathways:

- Oxidative Stress Pathways : The compound may generate reactive oxygen species (ROS), contributing to oxidative stress in microbial cells .

- Cyclocondensation Reactions : The interaction with phenyl isothiocyanate suggests that cyclocondensation plays a role in its mode of action, leading to the formation of biologically active derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrole ring significantly influence the biological activity of the compounds. The presence of bulky substituents at specific positions enhances antimicrobial potency and selectivity against bacterial pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。